molecular formula C10H16O3 B1426211 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 56531-52-3

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1426211
CAS No.: 56531-52-3
M. Wt: 184.23 g/mol
InChI Key: NXFNJUWFDSEMSQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound with the molecular formula C10H16O3 It features a cyclopentyl group attached to a 1,3-dioxolane ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then reacted with an appropriate acylating agent to introduce the ethanone group.

Reaction Conditions:

    Cyclopentanone and Ethylene Glycol: Typically, an acid catalyst such as p-toluenesulfonic acid is

Properties

IUPAC Name

1-cyclopentyl-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(8-3-1-2-4-8)7-10-12-5-6-13-10/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFNJUWFDSEMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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